molecular formula C27H22N4O B2822533 N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE CAS No. 1164481-70-2

N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE

Cat. No.: B2822533
CAS No.: 1164481-70-2
M. Wt: 418.5
InChI Key: TYKMHYMNYAVQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyano group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a cyanoacetate derivative and a pyrazole derivative under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O/c1-20-12-14-22(15-13-20)26-24(19-31(30-26)25-10-6-3-7-11-25)16-23(17-28)27(32)29-18-21-8-4-2-5-9-21/h2-16,19H,18H2,1H3,(H,29,32)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKMHYMNYAVQKP-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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